5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 219762-28-4
VCID: VC2393821
InChI: InChI=1S/C7H6BrN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11)
SMILES: CC1=NC2=C(N1)C=CC(=N2)Br
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

CAS No.: 219762-28-4

Cat. No.: VC2393821

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine - 219762-28-4

Specification

CAS No. 219762-28-4
Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
Standard InChI InChI=1S/C7H6BrN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11)
Standard InChI Key AXMQBOUOVYZIMK-UHFFFAOYSA-N
SMILES CC1=NC2=C(N1)C=CC(=N2)Br
Canonical SMILES CC1=NC2=C(N1)C=CC(=N2)Br

Introduction

Chemical Identity and Physical Properties

5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine is characterized by a bicyclic structure composed of a pyridine ring fused with an imidazole ring, featuring a bromine atom at position 5 and a methyl group at position 2. The compound's fundamental identity is defined by specific chemical parameters that distinguish it from related derivatives.

Basic Identity Parameters

The compound is primarily identified through several key parameters that enable precise characterization in chemical databases and research literature.

ParameterValue
CAS Number219762-28-4
Molecular FormulaC₇H₆BrN₃
Molecular Weight212.05 g/mol
IUPAC Name5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
PubChem Compound ID22387961

The compound has several synonyms including "3H-Imidazo[4,5-b]pyridine, 5-bromo-2-methyl-" and "6-Bromo-2-methyl-7-azabenzimidazole" . The structural identification is further refined through standardized chemical notations such as InChI and SMILES representations that precisely describe the molecular structure and connectivity.

Physical and Chemical Properties

The physical and chemical properties of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine define its behavior in various experimental conditions and applications. While specific data for this exact compound is limited in the search results, properties of closely related derivatives provide valuable insight into its likely characteristics.

Based on data from structurally similar compounds in the imidazo[4,5-b]pyridine family, particularly those with bromine substitution, the following properties can be inferred:

PropertyEstimated ValueSource of Estimation
DensityApproximately 1.5±0.1 g/cm³Based on similar bromo-imidazo[4,5-b]pyridine derivatives
Boiling PointApproximately 350-370°C at 760 mmHgBased on similar imidazo[4,5-b]pyridine structures
Log P~2.3Estimated based on related structures
AppearanceCrystalline solidCommon for this class of compounds

The compound contains three nitrogen atoms in its structure that contribute to its basic properties, while the bromine substituent influences its reactivity, particularly in coupling reactions that have been explored for synthesizing more complex derivatives .

Synthesis Methods

The synthesis of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine involves specific reaction pathways that allow for the construction of its heterocyclic scaffold. Several approaches have been documented in the literature, highlighting the versatility of synthetic routes to this important pharmacophore.

Condensation Reactions

The primary synthetic pathway involves condensation reactions using 5-bromopyridine-2,3-diamine as a key precursor. This diamine synthon serves as the foundation for building the imidazole ring fused to the pyridine structure.

The synthesis typically proceeds through the reaction of 5-bromo-2,3-diaminopyridine with carbonyl-containing compounds, particularly aldehydes or carboxylic acid derivatives. For the specific case of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, the reaction with acetaldehyde or acetic acid derivatives provides the methyl group at position 2 of the imidazole ring.

This general synthetic approach can be represented by the following reaction scheme:

  • Preparation of 5-bromo-2,3-diaminopyridine from corresponding nitro compounds

  • Condensation with appropriate carbonyl compounds to form the imidazole ring

  • Purification of the final product through standard techniques like recrystallization

Alternative Synthetic Routes

Alternative approaches to synthesizing brominated imidazo[4,5-b]pyridines have been reported, including:

  • Starting from 5-bromo-N-methyl-3-nitropyridin-2-amine, which can be prepared by amination of 5-bromo-2-chloro-3-nitropyridine with methylamine

  • Reduction of the nitro group using SnCl₂·2H₂O to obtain 5-bromo-N²-methylpyridine-2,3-diamine

  • Cyclocondensation of the resulting diamine to form the imidazo[4,5-b]pyridine scaffold

These multistep processes allow for selective functionalization at different positions of the imidazo[4,5-b]pyridine core, providing versatility in creating derivatives with tailored properties.

Biological Activity

The imidazo[4,5-b]pyridine scaffold, particularly when substituted with bromine, has demonstrated significant biological activity across multiple studies. This biological profile makes 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine and its derivatives valuable candidates for pharmaceutical development.

Antimicrobial Properties

Imidazo[4,5-b]pyridine derivatives have shown promising antimicrobial activity in various studies. The addition of bromine at position 5 appears to enhance this activity, making 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine particularly interesting as a potential antimicrobial agent.

Recent studies exploring the antimicrobial features of imidazo[4,5-b]pyridine derivatives have shown these compounds to be effective against certain bacteria, though the specific spectrum of activity varies depending on the substituents present on the core structure .

Antiproliferative Activity

One of the most notable biological properties of brominated imidazo[4,5-b]pyridines is their antiproliferative activity. Research has demonstrated that "substitution of the pyridine nuclei with bromine markedly increased the antiproliferative activity of the tested imidazo[4,5-b]pyridines" .

In particular, studies have shown that certain bromo-substituted imidazo[4,5-b]pyridine derivatives can potently inhibit the proliferation of multiple cancer cell lines, with IC₅₀ values in the low micromolar range (1.8–3.2 μM) . This makes 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine a potential starting point for developing anticancer agents.

Structure-Activity Relationships

The biological activity of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine and related compounds appears to be influenced by specific structural features:

  • The presence of bromine at position 5 enhances antiproliferative activity

  • The substituent at position 2 (in this case, methyl) modulates the compound's biological properties

  • Further derivatization at position 3 (N-alkylation) can further tune the compound's activity profile

These structure-activity relationships provide valuable guidance for the development of optimized derivatives with enhanced biological properties.

Applications in Medicinal Chemistry

The versatile biological profile of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine makes it a valuable scaffold in medicinal chemistry research. Its applications span multiple areas of therapeutic development.

Chemical Tools for Biological Research

Beyond direct therapeutic applications, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine serves as a valuable chemical tool for exploring biological systems. Its defined structure and reactivity make it useful for:

  • Developing chemical probes to study biological processes

  • Creating affinity labels for target identification

  • Serving as an intermediate in the synthesis of more complex bioactive molecules

These applications highlight the compound's utility beyond its direct biological activities.

Recent Research Developments

Research interest in 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine and related derivatives has grown in recent years, with several notable developments expanding our understanding of these compounds.

Synthetic Advances

Recent research has focused on optimizing synthetic routes to imidazo[4,5-b]pyridine derivatives, including those with bromine substitution. Of particular note is the development of efficient cyclocondensation methods for constructing the imidazole ring and selective functionalization strategies .

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